2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, as well as an indole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure.
Introduction of the Benzamide Core: The benzamide core is introduced by reacting the indole derivative with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Indoline derivatives.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzamide: Lacks the indole moiety, resulting in different biological activities.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide: Lacks the chloro and fluoro substituents, affecting its chemical reactivity and biological properties.
Uniqueness
2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the indole moiety and the chloro/fluoro substituents allows for versatile applications in various research fields .
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF2N2O/c1-10-11(12-4-2-3-5-17(12)23-10)6-7-22-18(24)13-8-15(20)16(21)9-14(13)19/h2-5,8-9,23H,6-7H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVBIOASHIQGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=C(C=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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